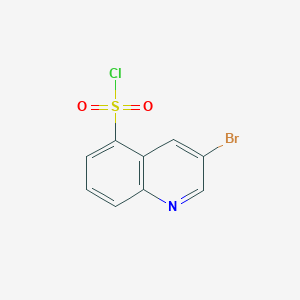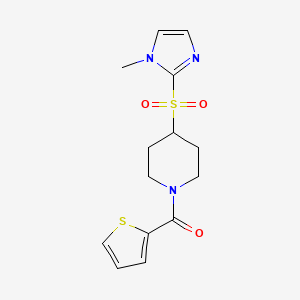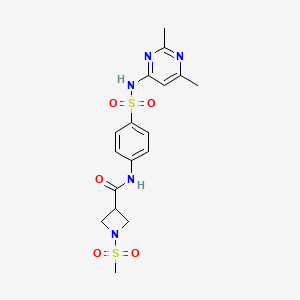
3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone” is a complex organic molecule. It likely contains a quinazolinone core, which is a type of heterocyclic compound . Quinazolinones and their derivatives are known to exhibit a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as thieno[3,2-d]pyrimidin-4-ones have been synthesized by heating thiophene-2-carboxamides in formic acid . This suggests that similar methods could potentially be used for the synthesis of “3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone”.Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. Computational tools can be used to investigate the molecular and electronic behavior of such compounds .Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, compounds with a thiophene ring can undergo reactions such as Swern/Dess–Martin oxidations, ozonolysis, Wittig and Horner–Wadsworth–Edmonds olefinations, condensation reactions, and 1,3-dipolar cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For instance, the 1H NMR spectrum can provide information about the number and type of hydrogen atoms in the molecule .Applications De Recherche Scientifique
Photophysical Applications
Researchers investigate the photophysical behavior of thienylmethyl quinazolinones. Their fluorescence properties make them suitable for use as fluorescent probes in biological imaging or chemical sensing applications.
References:
- Zheng, Y.-G., Yin, H.-H., Yu, D.-F., Chen, X., Tang, X.-L., Zhang, X.-J., Xue, Y.-P., Wang, Y.-J., & Liu, Z.-Q. (2017). Recent advances in biotechnological applications of alcohol dehydrogenases. Applied Microbiology and Biotechnology, 101(3), 987–1001
- (2020). Recent advances in the synthesis of imidazoles. RSC Publishing
- (2019). Effective Hydrogenation of 3-(2”-furyl)- and 3-(2”-thienyl)-1-(2’-hydroxyphenyl)-prop-2-en-1-one. Molecules, 24(17), 3185
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves the condensation of 2-aminothiophenol with 2-cyanobenzaldehyde, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "2-aminothiophenol", "2-cyanobenzaldehyde", "sodium acetate", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophenol with 2-cyanobenzaldehyde in the presence of sodium acetate and acetic acid to form 3-(2-thienylmethyl)-2-cyano-2,3-dihydroquinazolin-4(1H)-one.", "Step 2: Cyclization of the intermediate product with sulfur to form 3-(2-thienylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.", "Step 3: Oxidation of the thioxo group to form the final product, 3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, using hydrogen peroxide." ] } | |
Numéro CAS |
218929-74-9 |
Nom du produit |
3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone |
Formule moléculaire |
C13H10N2OS2 |
Poids moléculaire |
274.36 |
Nom IUPAC |
2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one |
InChI |
InChI=1S/C13H10N2OS2/c16-12-10-5-1-2-6-11(10)14-13(17)15(12)8-9-4-3-7-18-9/h1-7H,8H2,(H,14,17) |
Clé InChI |
UOPGKGRKHBIOKJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CS3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



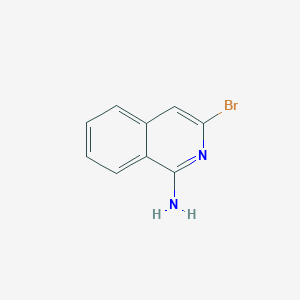

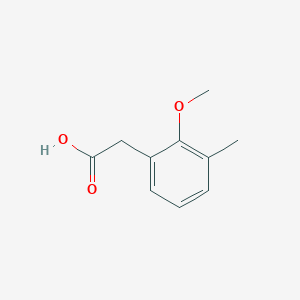
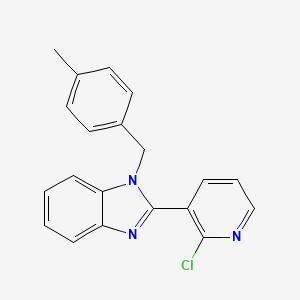
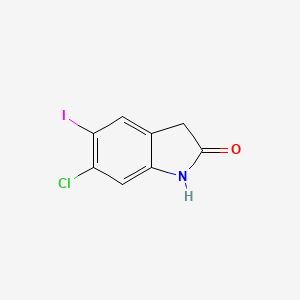
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B3009922.png)

![2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B3009924.png)
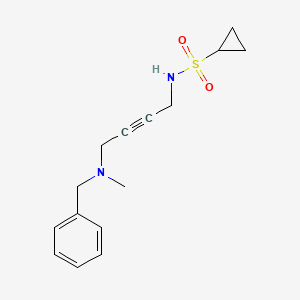
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B3009931.png)
![Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B3009932.png)
